![molecular formula C16H26O3 B14224429 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane CAS No. 823792-11-6](/img/structure/B14224429.png)
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane is an organic compound with the molecular formula C16H26O3. It features a six-membered oxane ring and a methoxydec-9-en-4-yn-1-yl group. This compound is notable for its unique structure, which includes both an ether linkage and a triple bond, making it a subject of interest in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane typically involves the following steps:
Formation of the Methoxydec-9-en-4-yn-1-yl Intermediate: This step involves the reaction of a suitable alkyne with a methoxy group in the presence of a base such as sodium hydride.
Cyclization to Form the Oxane Ring: The intermediate is then subjected to cyclization conditions, often involving a Lewis acid catalyst like boron trifluoride etherate, to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to avoid side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alkenes, Alkanes
Substitution: Various substituted oxane derivatives
Scientific Research Applications
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]tetrahydrofuran
- 2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]pyran
Uniqueness
2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane is unique due to its combination of an oxane ring and a methoxydec-9-en-4-yn-1-yl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
823792-11-6 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
2-(6-methoxydec-9-en-4-ynoxy)oxane |
InChI |
InChI=1S/C16H26O3/c1-3-4-10-15(17-2)11-6-5-8-13-18-16-12-7-9-14-19-16/h3,15-16H,1,4-5,7-10,12-14H2,2H3 |
InChI Key |
LKQVXZDKFZXFHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC=C)C#CCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



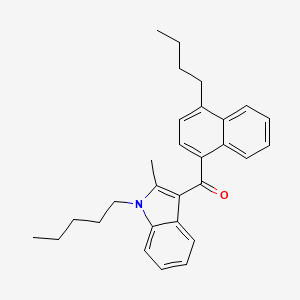
![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)
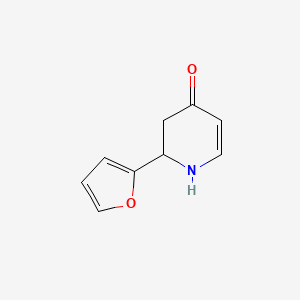
![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
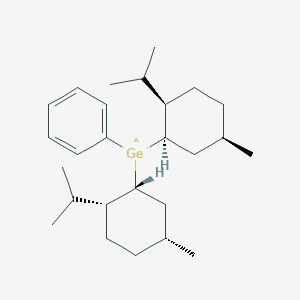
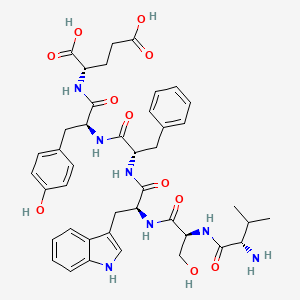
![2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14224386.png)
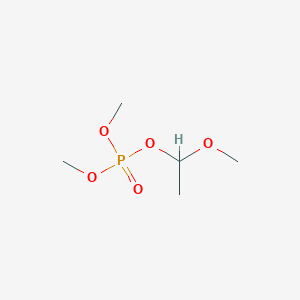

![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14224399.png)
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide](/img/structure/B14224406.png)

![3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14224423.png)
